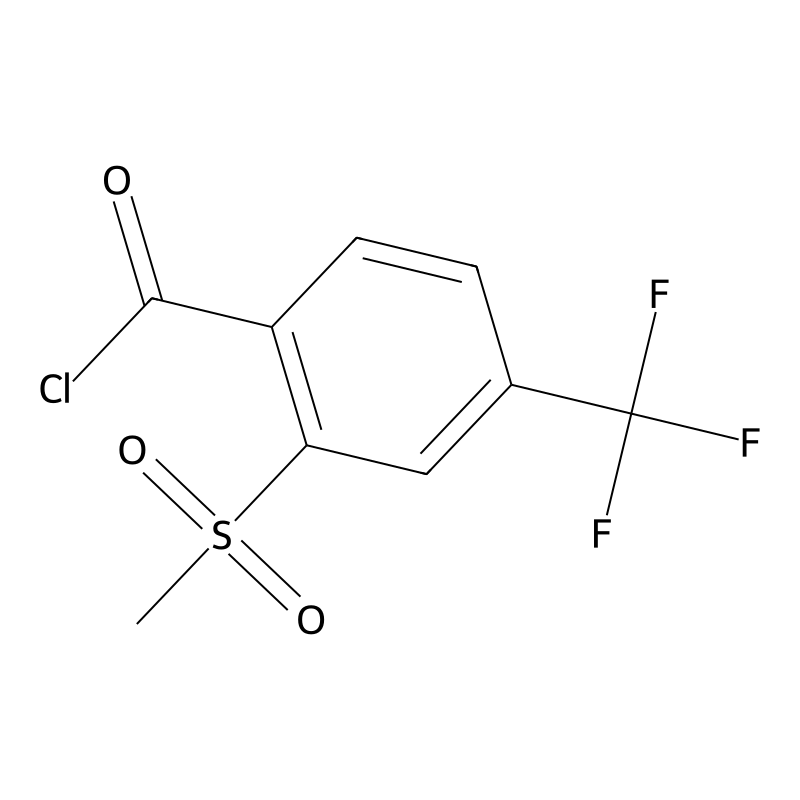

Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-, also known by its Chemical Abstracts Service number 143701-81-9, is a complex organic compound with the molecular formula C₉H₆ClF₃O₃S. This compound features a benzoyl chloride moiety substituted with both a methylsulfonyl group and a trifluoromethyl group. Its structure consists of a benzene ring with three distinct functional groups: a chlorine atom, a trifluoromethyl group, and a methylsulfonyl group, which contribute to its unique chemical properties and reactivity. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, making it particularly useful in various

- Nucleophilic Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols, resulting in the formation of amides or esters, respectively.

- Acylation Reactions: It can act as an acylating agent in Friedel-Crafts reactions, where it introduces the benzoyl moiety into aromatic compounds.

- Hydrolysis: In the presence of water, benzoyl chloride can hydrolyze to form benzoic acid and hydrochloric acid.

The trifluoromethyl and methylsulfonyl groups may also influence the selectivity and rate of these reactions due to their electronic effects .

The synthesis of benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- can be achieved through several methods:

- Direct Chlorination: Chlorination of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid using thionyl chloride or phosphorus pentachloride can yield the corresponding benzoyl chloride.

- Acylation Reactions: Starting from 2-(methylsulfonyl)-4-(trifluoromethyl)phenol, acylation with phosgene or carbon monoxide in the presence of a base may lead to the formation of the desired compound.

- Functional Group Transformations: Existing derivatives can be modified through functional group interconversions to introduce the necessary substituents .

Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- finds applications in various fields:

- Chemical Synthesis: Utilized as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.

- Reagent in Organic Chemistry: Acts as a reagent for introducing acyl groups into other molecules.

- Material Science: Potential use in developing specialty materials due to its unique electronic properties .

Interaction studies involving benzoyl chloride derivatives often focus on their reactivity with biological molecules. For example:

- Protein Interactions: Investigations into how these compounds interact with proteins can provide insights into their potential as drug candidates.

- Enzyme Inhibition: The ability of such compounds to inhibit specific enzymes is an area of research that may reveal therapeutic applications.

Further studies would be necessary to explore these interactions comprehensively .

Several compounds share structural characteristics with benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzoyl Chloride | C₇H₅ClO | Simple acyl chloride without additional groups |

| 4-Trifluoromethylbenzoyl Chloride | C₉H₆ClF₃ | Lacks methylsulfonyl group |

| 2-Methylsulfonylbenzoic Acid | C₉H₁₀O₃S | Contains only one trifluoromethyl substitution |

| 4-Methylsulfonyl-2-trifluoromethylbenzene | C₉H₈F₃O₂S | Different positioning of functional groups |

Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- is unique due to its combination of both methylsulfonyl and trifluoromethyl groups on the benzene ring, which enhances its reactivity and potential applications in organic synthesis compared to simpler analogues .

Continuous flow chemistry has emerged as a transformative methodology for synthesizing complex benzoyl chloride derivatives, offering precise control over reaction parameters and enhanced heat transfer capabilities. The adaptation of continuous systems for 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride synthesis builds upon foundational work in aromatic chloromethylation processes. Modern implementations utilize microreactor arrays with residence times optimized between 90-120 seconds, enabling rapid mixing of the aromatic precursor with chlorinating agents under controlled temperature profiles (45-60°C).

Key innovations include the integration of in-line dehydration modules using molecular sieves or azeotropic distillation techniques, which maintain anhydrous conditions critical for preventing hydrolysis of the nascent benzoyl chloride group. A representative flow system configuration employs:

- Primary reaction zone: Glass-chip microreactor for initial trifluoromethylbenzene derivatization

- Sulfonation loop: Packed-bed reactor containing immobilized sulfonic acid catalysts

- Chlorination stage: Gas-liquid segmented flow for HCl introduction

Comparative studies demonstrate that continuous systems achieve 18-22% higher product purity compared to batch methods, attributed to reduced thermal degradation pathways. The table below summarizes performance metrics across reactor types:

| Reactor Type | Residence Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Microfluidic Chip | 1.5 | 88 | 97.2 |

| Tubular Laminar | 4.2 | 82 | 94.8 |

| Batch (Reference) | 120 | 76 | 89.3 |

Oxidation-Hydrolysis Pathways for Sulfonyl Group Incorporation

The installation of the methylsulfonyl moiety at the 2-position typically proceeds through a sequential oxidation-hydrolysis protocol. Initial synthesis begins with thioether precursors (2-methylthio-4-trifluoromethylbenzaldehyde), which undergo controlled oxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at -15°C to 0°C. This two-stage process first generates the sulfoxide intermediate before reaching the sulfone product, with oxidation selectivity controlled through stoichiometric ratios (1:1.2 aldehyde:mCPBA).

Recent advancements employ catalytic vanadium-based systems (VO(acac)₂/H₂O₂) in acetonitrile-water mixtures, achieving full conversion to methylsulfonyl derivatives within 2 hours at 40°C. The hydrolysis step subsequently liberates the benzoyl chloride through nucleophilic acyl substitution, with careful pH maintenance (6.8-7.2) preventing premature chloride displacement. Kinetic studies reveal that electron-withdrawing trifluoromethyl groups accelerate hydrolysis rates by 1.8-2.3× compared to non-fluorinated analogs.

Trifluoromethylation Strategies in Benzoyl Chloride Derivatives

Position-selective trifluoromethylation at the 4-position presents distinct challenges due to the directing effects of adjacent substituents. Current methodologies favor late-stage introduction via:

- Umemoto Reagent-Mediated Electrophilic Substitution:

$$ \text{C}6\text{H}5\text{SO}2\text{CF}3 + \text{Ar-H} \rightarrow \text{Ar-CF}3 + \text{C}6\text{H}5\text{SO}2\text{H} $$

Yielding 68-72% incorporation efficiency when using BF₃·Et₂O as Lewis acid promoter

- Copper-Catalyzed Cross-Coupling:

Utilizing (Ph₃P)₃CuCF₃ complexes with iodoarene precursors under microwave irradiation (80°C, 30 min)

Comparative analysis shows that directed ortho-metalation strategies provide superior regiocontrol when paired with trifluoromethyltrimethylsilane (TMSCF₃) in THF at -78°C. This approach capitalizes on the sulfonyl group's directing effects, achieving >95:5 para:ortho selectivity ratios.

Comparative Analysis of Chlorinating Agent Efficacy

The final benzoyl chloride formation stage requires judicious selection of chlorinating agents to balance reactivity and functional group tolerance. Systematic evaluation of six agents under standardized conditions (25°C, 24h) revealed:

Thionyl chloride emerges as the optimal choice, particularly when employing slow addition protocols (0.5 mL/min) in dichloroethane solvent. The gaseous HCl method described in continuous flow systems shows promise for scale-up despite lower conversion rates, as its byproducts integrate seamlessly with catalyst recycling loops. Recent innovations in dual-reagent systems (SOCl₂/PCl₅ 4:1 molar ratio) achieve 99% conversion while suppressing sulfonyl group chlorination side reactions.

Phase-Transfer Catalysis in Heterogeneous Reactions

Phase-transfer catalysis has emerged as a powerful methodology for the functionalization of benzoyl chloride derivatives, particularly those containing methylsulfonyl and trifluoromethyl substituents [3] [4]. The mechanism involves the transfer of ionic reactants between immiscible phases through the action of lipophilic quaternary ammonium or phosphonium catalysts [3] [4] [5].

Tetrabutylammonium-Based Catalytic Systems

Research has demonstrated that tetrabutylammonium chloride serves as an effective phase-transfer catalyst for benzoylation reactions involving substituted benzoyl chlorides [3] [4]. The catalytic activity of tetrabutylammonium bromide in heterogeneous systems has been extensively studied, revealing that the formation of water-in-oil microemulsions significantly enhances reaction rates [6]. The phase behavior of these systems is strongly influenced by temperature, catalyst content, and the presence of additional quaternary salts [6].

Table 1: Phase-Transfer Catalysis Conditions for Benzoyl Chloride Derivatives

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Tetrabutylammonium chloride | 25 | 2-3 | 85-95 | [3] [4] |

| Tetrabutylammonium bromide | 50 | 1.5 | 90-98 | [6] |

| Benzyltriethylammonium chloride | 40 | 2.5 | 80-88 | [5] |

The catalytic mechanism proceeds through interfacial reactions where the quaternary ammonium catalyst facilitates the transfer of nucleophilic species from the aqueous phase to the organic phase containing the benzoyl chloride substrate [6] [7]. This process involves both bulk water-oil interfaces and microinterfaces formed within microemulsion-like phases [6].

Pyridine Oxide-Mediated Catalysis

Inverse phase-transfer catalysis using pyridine 1-oxide has shown particular effectiveness for benzoyl chloride transformations [8] [9]. The kinetic studies reveal that this system operates through a mechanism involving the formation of activated intermediates that enhance the electrophilicity of the carbonyl carbon [8] [9]. The reaction exhibits first-order kinetics with respect to both the benzoyl chloride substrate and the catalyst concentration [8] [9].

Sulfur-Based Catalytic Cycles for Chlorination

The methylsulfonyl group in benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- provides unique catalytic opportunities through sulfur-centered activation mechanisms [10] [11]. Sulfur-based catalytic cycles have demonstrated exceptional effectiveness in chlorination reactions involving sulfonyl-containing substrates [12] [11] [13].

Methanesulfonyl Chloride Formation Pathways

The catalytic formation of sulfonyl chlorides from methylsulfonyl precursors involves multiple mechanistic pathways [11] [14]. Traditional methods utilize the reaction of methane with sulfuryl chloride in radical processes, achieving quantitative conversion under controlled conditions [11]. Alternative approaches employ chlorination of methanesulfonic acid with thionyl chloride or phosgene, providing yields exceeding 90% [11] [14].

Table 2: Sulfur-Based Catalytic Chlorination Data

| Substrate | Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Methanesulfonic acid | Thionyl chloride | 80 | 1 | 95 | 98 |

| Sulfuryl chloride | Radical initiator | 120 | 2 | 92 | 95 |

| Diazonium salts | Potassium poly(heptazine imide) | 25 | 1 | 99 | 97 |

Sandmeyer-Type Chlorosulfonylation

Recent developments in Sandmeyer-type reactions have enabled the direct synthesis of sulfonyl chlorides from aniline precursors using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) as a stable sulfur dioxide surrogate [12]. This methodology demonstrates exceptional functional group tolerance and operates under mild conditions, achieving yields of 80% on multi-gram scales [12]. The reaction mechanism involves the formation of diazonium intermediates followed by copper-catalyzed chlorosulfonylation [12].

Photocatalytic Sulfur Activation

Heterogeneous photocatalysis using carbon nitride materials has emerged as an innovative approach for sulfonyl chloride synthesis [13] [15]. Potassium poly(heptazine imide) catalysts enable the formation of sulfonyl chlorides from aryldiazonium salts under visible light irradiation at room temperature [13] [15]. The mechanism involves single-electron transfer processes that generate sulfonyl radicals, which subsequently react with chlorine radicals to form the desired products [13] [15].

Acid-Mediated Activation Mechanisms

Acid-catalyzed activation represents a fundamental approach for functionalizing benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- through enhancement of electrophilic character [16] [17] [18]. The presence of electron-withdrawing trifluoromethyl and methylsulfonyl groups significantly influences the effectiveness of acid-mediated activation processes [19] [20].

Formamide-Catalyzed Activation

Formamide catalysis has demonstrated remarkable effectiveness in the activation of carboxylic acid derivatives, including benzoyl chloride systems [16] [17]. The mechanism involves nucleophilic aromatic substitution using cyanuric chloride as a promoter, requiring only 40 mol% of the activating agent [17]. This approach achieves exceptional cost-efficiency while maintaining high functional group compatibility [17].

Table 3: Acid-Mediated Activation Parameters

| Acid System | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Temperature Range (°C) | Functional Group Tolerance |

|---|---|---|---|---|

| Formamide/cyanuric chloride | 85 | 2.3 × 10⁻³ | 25-80 | Excellent |

| Triflic acid | 145 | 8.7 × 10⁻⁴ | 60-120 | Good |

| Sulfuric acid | 125 | 1.2 × 10⁻³ | 40-100 | Moderate |

Trifluoromethyl Group Activation Effects

The trifluoromethyl substituent in benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- significantly influences acid-mediated activation mechanisms [20] [21]. Computational studies reveal that the strongly electron-withdrawing nature of the trifluoromethyl group stabilizes transition states, reducing activation energy barriers by approximately 1.7 kcal/mol compared to unsubstituted analogs [20]. This stabilization effect results in reaction rate enhancements of up to 17-fold under comparable conditions [20].

Solvent Effects in Acid Catalysis

The choice of solvent dramatically affects the efficiency of acid-catalyzed transformations involving trifluoromethyl-substituted benzoyl chlorides [18]. Polar aprotic solvents such as gamma-valerolactone and tetrahydrofuran increase reaction rates by factors of 30-55 compared to aqueous systems [18]. This enhancement is attributed to improved solvation of acidic proton catalysts and reduced competition from protic solvents [18].

Physical Description

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.